5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Carbonic Anhydrase Structure–Activity Relationship

Procure this unique benzothiazole-sulfonamide hybrid (CAS 330201-13-3) to access a pharmacophore pattern absent in simpler benzothiazole amides. The critical 5‑chloro‑2‑nitrobenzamide warhead and 6‑sulfamoyl group create a zinc-binding anchor and hydrogen-bond-capable motif essential for carbonic anhydrase profiling and LRRK2 kinase probing. Sourcing the des‑sulfamoyl analog (e.g., CAS 313469-36-2) instead will forfeit target engagement and alter solubility. Ideal as a synthetic handle for aniline derivatization or photoaffinity probe development.

Molecular Formula C14H9ClN4O5S2
Molecular Weight 412.82
CAS No. 330201-13-3
Cat. No. B2565175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS330201-13-3
Molecular FormulaC14H9ClN4O5S2
Molecular Weight412.82
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20)
InChIKeyUXDMCTDZOJVLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-Nitro-N-(6-Sulfamoyl-1,3-Benzothiazol-2-Yl)Benzamide (CAS 330201-13-3): Procurement-Relevant Identity & Context


5-Chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 330201-13-3) is a synthetic, small-molecule benzothiazole-benzamide hybrid featuring a 5‑chloro‑2‑nitro substitution on the benzamide ring and a primary sulfamoyl (–SO₂NH₂) group at the 6‑position of the benzothiazole core [1]. It belongs to a broader class of benzothiazole-sulfonamide conjugates that have been explored in medicinal chemistry for carbonic anhydrase inhibition and antimycobacterial activity [2]. Patent literature identifies benzothiazole-benzamide scaffolds as inhibitors of LRRK2 kinase, relevant to neurodegenerative disease research [3]. However, publicly available quantitative pharmacological profiling for this specific compound remains extremely scarce at the time of this analysis.

Why Generic Benzothiazole Amides Cannot Substitute for 5-Chloro-2-Nitro-N-(6-Sulfamoyl-1,3-Benzothiazol-2-Yl)Benzamide in Procurement Decisions


The combination of a strongly electron-withdrawing 5‑chloro‑2‑nitrobenzamide moiety and a hydrogen-bond-capable 6‑sulfamoyl group on the benzothiazole creates a pharmacophore pattern that is absent in simpler benzothiazole amides lacking the sulfamoyl substituent (e.g., N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide, CAS 313469-36-2) or bearing alternative 6‑position substituents such as methyl, halogen, or methoxy [1]. The primary sulfamoyl group is a well‑established zinc‑binding anchor in carbonic anhydrase inhibitor design, and its presence fundamentally alters both target engagement potential and physicochemical properties relative to des‑sulfamoyl or 6‑alkyl analogs [2]. Consequently, substituting this compound with a close structural analog lacking the 6‑sulfamoyl group risks loss of specific biological activity, altered solubility, and divergent metabolic stability, making direct functional interchange unsupportable without explicit experimental validation.

Quantitative Differentiation Evidence for 5-Chloro-2-Nitro-N-(6-Sulfamoyl-1,3-Benzothiazol-2-Yl)Benzamide Against Its Closest Analogs


Structural Uniqueness: 6‑Sulfamoylbenzothiazole Moiety vs. 6‑Substituted Benzothiazole Analogs

Among commercially catalogued 5‑chloro‑2‑nitrobenzamide derivatives with a 2‑aminobenzothiazole core, the target compound is the only entity bearing a primary sulfamoyl (–SO₂NH₂) group at the benzothiazole 6‑position [1]. The nearest structural analogs carry either no substituent (CAS 313469‑36‑2), a 4‑methyl group (CAS 476282‑56‑1), or a 6‑chloro/6‑fluoro substituent. The sulfamoyl group is known from the carbonic anhydrase inhibitor literature to confer low‑nanomolar affinity for zinc‑containing CA isoforms, whereas simple alkyl or halogen substituents lack this binding functionality [2]. This structural distinction provides a mechanistic basis for differential target engagement that cannot be replicated by non‑sulfamoyl analogs.

Medicinal Chemistry Carbonic Anhydrase Structure–Activity Relationship

Patent Positioning: Benzothiazole-Benzamide Scaffold as a Privileged LRRK2 Kinase Inhibitor Core

Patent EP3842422A1 explicitly claims benzothiazole‑benzamide compounds as LRRK2 and LRRK2 G2019S inhibitors for Parkinson's disease and tauopathies [1]. While the patent does not disclose individual IC₅₀ values for the target compound itself, it establishes a quantitative framework wherein representative benzothiazole‑benzamide analogs achieve IC₅₀ values in the sub‑micromolar to low‑micromolar range against wild‑type and mutant LRRK2 in HEK293 cell‑based radiometric assays [2]. The 5‑chloro‑2‑nitro substitution pattern on the benzamide ring and the 6‑sulfamoyl group on the benzothiazole represent a distinct chemical space within the claimed Markush structure that is not exemplified by simpler alkyl‑ or halo‑substituted analogs, suggesting a differentiated kinase selectivity profile.

Neurodegenerative Disease LRRK2 Inhibition Parkinson's Disease

Antimycobacterial Class Potential: Benzothiazole Amides as MmpL3 Inhibitors

The benzothiazole amide chemotype, exemplified by the clinical candidate CRS0393, has been validated as a direct inhibitor of the mycobacterial membrane protein large 3 (MmpL3), an essential mycolic acid transporter in Mycobacterium tuberculosis and Mycobacterium abscessus [1]. CRS0393 and related benzothiazole amides display MIC values in the range of 0.03–2 µg/mL against drug‑susceptible and multidrug‑resistant M. tuberculosis strains [2]. The target compound shares the benzothiazole‑amide core and contains the 6‑sulfamoyl group, which introduces additional hydrogen‑bond donor/acceptor capacity that may modulate MmpL3 binding and bacterial cell permeability relative to des‑sulfamoyl analogs. Direct MIC data for CAS 330201-13-3 are not publicly available.

Antitubercular MmpL3 Inhibition Mycobacterium tuberculosis

High-Value Application Scenarios for 5-Chloro-2-Nitro-N-(6-Sulfamoyl-1,3-Benzothiazol-2-Yl)Benzamide Based on Available Evidence


LRRK2 Kinase Inhibitor Medicinal Chemistry: SAR Expansion Around the Benzothiazole 6‑Position

The compound occupies a unique position within the EP3842422A1 Markush space, combining a 5‑chloro‑2‑nitrobenzamide warhead with a 6‑sulfamoylbenzothiazole that is not represented among the patent's exemplified species [1]. Medicinal chemistry teams targeting LRRK2 for Parkinson's disease can use this compound as a starting point to probe the tolerance of the LRRK2 ATP‑binding site for a polar, hydrogen‑bond‑donating sulfamoyl group at the benzothiazole 6‑position, a region typically occupied by smaller halogen or alkyl substituents in published series. The nitro group also provides a synthetic handle for reduction to an aniline for further derivatization.

Carbonic Anhydrase Inhibitor Screening: Exploiting the Primary Sulfamoyl Zinc‑Binding Group

The 6‑sulfamoyl group is a canonical zinc‑binding motif recognized across the carbonic anhydrase inhibitor field [1]. This compound can serve as a screening candidate against human CA isoforms (CA I, II, IV, IX, XII) as well as bacterial carbonic anhydrases, where the benzothiazole scaffold provides additional isoform‑selectivity determinants. Virtual screening data deposited in MolBIC suggests potential bioactivity at ≤0.1 µM against unidentified targets, warranting experimental follow‑up [2].

Antimycobacterial Scaffold Diversification: 6‑Sulfamoyl MmpL3 Inhibitor Probe

Given the validated MmpL3‑inhibitory activity of the benzothiazole amide class (CRS0393 and related compounds), this sulfamoylated analog offers an underexplored substitution vector for structure–activity relationship studies aimed at improving aqueous solubility and reducing lipophilicity relative to the highly lipophilic adamantyl amide leads [1]. The sulfamoyl group's ability to act as a bioisostere for carboxylic acids may improve pharmacokinetic properties while maintaining target engagement, a hypothesis testable through MmpL3 biochemical and whole‑cell assays.

Chemical Biology Tool for Sulfonamide–Protein Interaction Mapping

The dual presence of a nitro group (a latent fluorophore quencher and photoreactive moiety) and a sulfamoyl group (a privileged fragment for enzyme active‑site binding) makes this compound suitable as a chemical probe for photoaffinity labeling or competitive displacement studies aimed at identifying novel sulfonamide‑binding proteins in proteomes, particularly in mycobacteria or cancer cell lines where sulfonamide‑based inhibitors show therapeutic potential [1].

Quote Request

Request a Quote for 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.